molecular formula C14H10BrFO2 B2660101 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde CAS No. 428497-60-3

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B2660101
CAS No.: 428497-60-3
M. Wt: 309.134
InChI Key: WYAZTZDWAVVLKG-UHFFFAOYSA-N
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Description

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde is an aromatic compound with the molecular formula C14H10BrFO2 It is characterized by the presence of a bromine atom at the third position, a fluorophenylmethoxy group at the fourth position, and an aldehyde group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde typically involves the following steps:

    Methoxylation: The methoxy group can be introduced by reacting the brominated benzene derivative with sodium methoxide (NaOCH3) in methanol.

    Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: NaN3 in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 3-Bromo-4-[(2-fluorophenyl)methoxy]benzoic acid.

    Reduction: 3-Bromo-4-[(2-fluorophenyl)methoxy]benzyl alcohol.

    Substitution: 3-Azido-4-[(2-fluorophenyl)methoxy]benzaldehyde.

Scientific Research Applications

3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: This compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Material Science: It is utilized in the preparation of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenylmethoxy groups can enhance its binding affinity and specificity towards these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxybenzaldehyde: Lacks the fluorophenyl group, which may result in different reactivity and applications.

    4-Bromo-3-methoxyphenol: Contains a hydroxyl group instead of an aldehyde group, leading to different chemical behavior.

    3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde: Similar structure but with the fluorine atom at a different position, affecting its chemical properties.

Properties

IUPAC Name

3-bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-7-10(8-17)5-6-14(12)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZTZDWAVVLKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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